Benzoic acid, 3-((2,4-diamino-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)azo)-2-hydroxy-5-sulfo-

Description

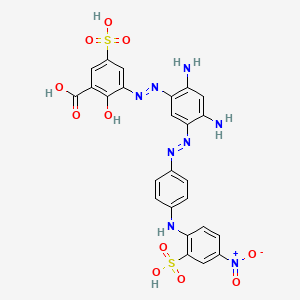

This compound is a highly substituted benzoic acid derivative featuring multiple azo (-N=N-) linkages, sulfonic acid (-SO₃H) groups, and aromatic amino (-NH₂) and nitro (-NO₂) substituents. Its structure comprises:

- A central benzoic acid backbone with a hydroxy (-OH) group at position 2 and a sulfonic acid group at position 3.

- At position 3, a complex substituent formed by two sequential azo bonds connecting aromatic rings. The first azo group links to a 2,4-diaminophenyl moiety, while the second connects to a phenyl ring bearing a 4-nitro-2-sulfophenylamino group.

Synthesis: The compound is likely synthesized via multi-step diazotization and coupling reactions. Starting from aromatic amines (e.g., 2,4-diamino-5-nitrophenyl derivatives), diazonium salts are generated and coupled with phenolic or amino-substituted aromatic intermediates. Sulfonation and nitration steps may be incorporated to introduce -SO₃H and -NO₂ groups .

Properties

CAS No. |

70660-45-6 |

|---|---|

Molecular Formula |

C25H20N8O11S2 |

Molecular Weight |

672.6 g/mol |

IUPAC Name |

3-[[2,4-diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]phenyl]diazenyl]-2-hydroxy-5-sulfobenzoic acid |

InChI |

InChI=1S/C25H20N8O11S2/c26-17-10-18(27)21(31-32-22-9-15(45(39,40)41)8-16(24(22)34)25(35)36)11-20(17)30-29-13-3-1-12(2-4-13)28-19-6-5-14(33(37)38)7-23(19)46(42,43)44/h1-11,28,34H,26-27H2,(H,35,36)(H,39,40,41)(H,42,43,44) |

InChI Key |

BGGDFJOSVFIDAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=CC(=C(C=C3N)N)N=NC4=CC(=CC(=C4O)C(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid typically involves diazotization and azo coupling reactions. The process begins with the diazotization of 2,4-diamino-5-nitroaniline, followed by coupling with 4-(4-nitro-2-sulfoanilino)phenyl. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful formation of the azo bonds .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the reproducibility and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines under specific conditions.

Reduction: The azo bonds can be cleaved to form the corresponding amines.

Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions

Major Products

The major products formed from these reactions include various substituted aromatic amines and sulfonated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid has diverse applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can be visualized using staining techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous azo-functionalized benzoic acid derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity: The target compound’s bis-azo structure (two azo groups) distinguishes it from mono-azo analogs (e.g., ). This increases conjugation, shifting λₘₐₓ to longer wavelengths (~550–600 nm) .

Solubility : Sulfonic acid groups in the target compound and enhance water solubility, critical for dyeing hydrophilic fibers. In contrast, benzothiazole-containing derivatives () exhibit lower solubility, favoring disperse dye applications .

Acidity Constants: For 2-hydroxy-azo-benzoic acids (e.g., ), the carboxylic proton (pKa ~2.5) ionizes first, followed by the phenolic -OH (pKa ~9.8). The target compound’s additional sulfonic acid groups (pKa ~1–2) further increase acidity, enabling dye fixation under acidic conditions .

Thermal Stability : Nitro groups (target compound, ) improve thermal and photostability compared to methoxy or methyl substituents () .

Table 2: Spectral and Application Data

Research Implications and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.